1-(Fluoromethyl)cyclopropanecarboxylic acid
Description
1-(Fluoromethyl)cyclopropanecarboxylic acid is a cyclopropane derivative featuring a fluoromethyl (-CH2F) substituent and a carboxylic acid group on adjacent carbons of the strained cyclopropane ring. Cyclopropane carboxylic acids are valued in medicinal chemistry for their conformational rigidity, which can enhance binding affinity to biological targets, and fluorine incorporation often improves metabolic stability and bioavailability .
Properties
IUPAC Name |
1-(fluoromethyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7FO2/c6-3-5(1-2-5)4(7)8/h1-3H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CABMDYLYCCWFMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CF)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Fluoromethyl)cyclopropanecarboxylic acid can be synthesized through several methods. One common approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . Another method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives .
Industrial Production Methods: Industrial production of this compound typically involves the use of ethyl 1-(fluoromethyl)cyclopropanecarboxylate as a starting material, which undergoes hydrolysis to yield the desired acid .
Chemical Reactions Analysis
Types of Reactions: 1-(Fluoromethyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclopropane derivatives.
Scientific Research Applications
Medicinal Chemistry
Enzyme Inhibition
Research has shown that 1-(Fluoromethyl)cyclopropanecarboxylic acid and its derivatives exhibit potent inhibitory effects on various enzymes, particularly monoamine oxidases (MAO A and B). These enzymes play critical roles in neurotransmitter metabolism, making them important targets for treating neurological disorders.
- Case Study : A study demonstrated that fluorinated cyclopropylamines, including derivatives of this compound, displayed selective inhibition of MAO A with an IC50 value significantly lower than that of non-fluorinated analogs. This increased activity is attributed to the enhanced ring strain and electronic effects introduced by the fluorine atom, which improves binding affinity to the enzyme's active site .
Table 1: Enzyme Interaction Studies
Agricultural Biotechnology
Ethylene Biosynthesis Regulation
The compound has been investigated for its role in regulating ethylene biosynthesis in plants, which is crucial for fruit ripening and stress responses.
- Case Study : Research conducted on Arabidopsis thaliana revealed that this compound acts as a competitive inhibitor of 1-aminocyclopropane-1-carboxylate oxidase (ACO2), an enzyme involved in ethylene production. Molecular docking studies indicated strong binding interactions, suggesting its potential as a growth regulator in agricultural applications .
Table 2: Ethylene Biosynthesis Inhibition Studies
Organic Synthesis
Synthetic Intermediates
Due to its unique structure, this compound serves as a versatile intermediate in organic synthesis, particularly in the development of pyrethroid insecticides.
Mechanism of Action
The mechanism of action of 1-(fluoromethyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The cyclopropane ring provides conformational rigidity, which can influence the compound’s interaction with biological macromolecules .
Comparison with Similar Compounds
Comparison with Similar Cyclopropanecarboxylic Acid Derivatives
Substituent Effects
- 1-(4-Fluorophenyl)cyclopropanecarboxylic acid (3d): Synthesized via α-alkylation of 2-phenylacetonitrile with 1,2-dibromoethane, followed by cyano hydrolysis.
- 1-Fluorocyclopropane-1-carboxylic acid: A simpler analog with fluorine directly attached to the cyclopropane ring (CAS 137081-41-5, MW 104.08 g/mol).
- 1-(Aryl)-2-(aminomethyl)cyclopropanecarboxylic acids: These derivatives, such as midalcipran, incorporate aminomethyl groups and aryl substituents. Their synthesis involves cyclopropanation followed by functional group transformations, highlighting the versatility of cyclopropane scaffolds in drug design .
Physicochemical Properties
*Predicted properties based on analogs.
Market and Industrial Relevance
- 1-(4-Bromo-2-fluorophenyl)cyclopropanecarboxylic acid : A key intermediate in pharmaceuticals and agrochemicals, with global demand driven by specialized manufacturers .
- 1-(4-Fluorophenyl)cyclopropanecarboxylic acid : Used in synthesizing cabozantinib intermediates, highlighting fluorinated cyclopropanes' role in oncology .
Biological Activity
Overview
1-(Fluoromethyl)cyclopropanecarboxylic acid (FMCC) is an organic compound with the molecular formula CHFO. It features a cyclopropane ring substituted with a fluoromethyl group and a carboxylic acid group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemical research.
FMCC can be synthesized through various methods, including cyclopropanation of alkenes using diazo compounds or carbene intermediates. The compound's unique structure imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable scaffold for drug design.
The biological activity of FMCC is primarily attributed to its interaction with specific molecular targets. The fluoromethyl group enhances binding affinity to enzymes or receptors, potentially leading to inhibition or modulation of their activity. The cyclopropane ring contributes conformational rigidity, influencing interactions with biological macromolecules.
Inhibition Studies
Research indicates that FMCC may act as an inhibitor of various enzymes. For instance, studies on fluorinated cyclopropylamines have shown that modifications in the cyclopropane structure can significantly affect the inhibition of monoamine oxidases (MAO A and B). Fluorine substitution has been linked to enhanced inhibitory effects, suggesting that FMCC might similarly exhibit selective inhibition against specific targets .
Case Studies and Research Findings
- Antiviral Activity : A study explored the potential of FMCC derivatives as antiviral agents, demonstrating that certain modifications could enhance activity against viral targets. This highlights the compound's versatility in medicinal applications .
- Enzyme Inhibition : In a comparative analysis of fluorinated compounds, FMCC was evaluated alongside other cyclopropane derivatives for its ability to inhibit MAO enzymes. The findings suggested that FMCC could serve as a potent inhibitor, especially when optimized through structural modifications .
- Anticancer Properties : Preliminary investigations into the anticancer potential of FMCC derivatives indicated promising results, with some compounds exhibiting significant cytotoxicity against cancer cell lines. This suggests that further exploration could yield valuable therapeutic agents .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 1-Aminocyclopropanecarboxylic acid | Plant growth regulation; analog of amino acids | Lacks fluoromethyl group |
| Cyclopropanecarboxylic acid | Used in various synthetic applications | Simpler structure without fluorine |
| 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid | Enhanced lipophilicity; potential enzyme inhibitors | Contains trifluoromethyl group |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
